BenchChemオンラインストアへようこそ!

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane

Conformational analysis X-ray crystallography Scaffold design

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (CAS 132339-20-9) is a chiral, conformationally rigid bicyclic diamine that serves as a privileged scaffold in medicinal chemistry and asymmetric synthesis. Its norbornane-like cage enforces a strained boat conformation , fundamentally distinguishing it from flexible piperazine.

Molecular Formula C5H10N2
Molecular Weight 98.15
CAS No. 132339-20-9
Cat. No. B1148512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane
CAS132339-20-9
Molecular FormulaC5H10N2
Molecular Weight98.15
Structural Identifiers
SMILESC1C2CNC1CN2
InChIInChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2/t4-,5-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (CAS 132339-20-9): Chiral Bridged Diamine Scaffold for Medicinal Chemistry Procurement


(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (CAS 132339-20-9) is a chiral, conformationally rigid bicyclic diamine that serves as a privileged scaffold in medicinal chemistry and asymmetric synthesis. Its norbornane-like cage enforces a strained boat conformation [1], fundamentally distinguishing it from flexible piperazine. The (1S,4S) stereochemistry provides a defined three-dimensional vector for the two secondary amine nitrogens, enabling stereospecific derivatization at both the N2 and N5 positions [2]. This scaffold has been incorporated into approved veterinary antibiotics (danofloxacin) and is under active investigation across oncology, neurological, and anti-infective therapeutic areas [2].

Why (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Cannot Be Substituted with Generic Piperazine or Racemic Mixtures


The scaffold's value proposition rests on three inseparable features—conformational rigidity, enantiomeric purity, and the precise spatial orientation of its two nitrogen atoms—that are absent in flexible piperazine [1] and inverted in the (1R,4R) enantiomer. Conformational preorganization reduces the entropic penalty upon target binding and can enhance both potency and selectivity [2], while the boat-locked geometry alters physicochemical properties including aqueous solubility (up to 20-fold improvement over piperazine analogs) and metabolic stability (up to 4-fold increase) [3]. Using racemic DBH or flexible piperazine eliminates these advantages and has been shown to result in loss of target affinity, reduced antiproliferative activity, and inferior pharmacodynamic profiles [4][5].

Quantitative Differentiation Evidence: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane vs. Closest Comparators


Conformational Preorganization: Rigid Boat vs. Flexible Piperazine Chair

Single-crystal X-ray diffraction of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide unequivocally establishes that the bicyclic cage adopts a strained boat conformation with no accessible alternative conformers [1]. In contrast, the piperazine ring system can interconvert among four distinct conformations—chair, boat, twist-boat, and half-boat—with the chair being energetically most favorable [1]. The DBH scaffold therefore presents its two nitrogen atoms in a spatially fixed, preorganized orientation, whereas piperazine's conformational flexibility imposes an entropic binding penalty and yields an ensemble of bioactive conformations rather than a single defined geometry [1].

Conformational analysis X-ray crystallography Scaffold design

σ2 Receptor Binding Affinity: DBH Retains Nanomolar Affinity Where Spirocyclic Isosteres Fail

In a systematic exploration of piperazine bioisosteres for σ2 receptor (σ2R/TMEM97) ligands, the 2,5-diazabicyclo[2.2.1]heptane analog (compound 2r) retained nanomolar affinity for σ2R (Ki = 10–25 nM), whereas replacement with diazaspiroalkanes or the fused octahydropyrrolo[3,4-b]pyrrole system resulted in a substantial loss of affinity [1]. The homopiperazine analog 2t achieved the highest σ2R affinity (Ki = 4 nM), but the DBH analog 2r was among only three analogs (alongside 1,4-diazepine and 3-aminoazetidine) that maintained nanomolar binding among the 21 analogs evaluated [1]. Molecular dynamics simulations revealed that 2r forms a stable salt bridge with ASP29 and T-stacking interaction with TYR150, with a hydrogen bond frequency of 0.38–0.97 [1].

σ2 receptor TMEM97 Radioligand binding CNS drug discovery

Antiproliferative Activity: DBH-Dithiocarbamate Hybrid Superior to Piperazine Counterpart in Cervical Cancer

In a head-to-head design comparing (1S,4S)-2,5-diazabicyclo[2.2.1]heptane with piperazine as the central scaffold in dithiocarbamate-nitrostyrene hybrids, the DBH-containing compound 8a demonstrated superior antiproliferative activity compared to the directly analogous piperazine counterpart 11 [1]. Compound 8a exhibited IC50 values of 0.99 ± 0.007 μM (HeLa, HPV 18+), 2.36 ± 0.016 μM (CaSki, HPV 16+), and 0.73 ± 0.002 μM (ViBo, HPV−) [1]. These values were also superior to the clinical standards cisplatin and paclitaxel in the same cell lines [1]. Critically, compound 8a induced apoptosis specifically through caspase-3 activation without triggering necrosis, and at its predetermined IC50 concentrations, it did not exert cytotoxic effects on normal human lymphocytes [1].

Antiproliferative Cervical cancer Caspase-3 Apoptosis

Physicochemical Property Engineering: 20-Fold Aqueous Solubility Gain and 4-Fold Metabolic Stability Enhancement Over Piperazine

Replacement of a piperazine ring with the bridged 2,5-diazabicyclo[2.2.1]heptane scaffold in an anti-trypanosomal series resulted in a remarkable 20-fold improvement in aqueous solubility and a 4-fold increase in metabolic stability, alongside a slight enhancement in potency against Trypanosoma brucei [1]. The incorporation of the one-carbon bridge also decreased the log D value, indicating reduced hydrophobicity [1]. The final DBH-containing compound exhibited potent anti-trypanosomal activity with an IC50 value of 0.15 μM while maintaining improved lipophilic ligand efficiency (LLE) [1].

Aqueous solubility Metabolic stability log D Lead optimization

Vasodilating Activity: DBH-Ranolazine Hybrids Significantly More Potent Than Parent Drug Ranolazine

Two diazabicyclic analogues of ranolazine incorporating the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane moiety, (S,S,S)-5 and (S,S,R)-5, and their epimeric mixture were synthesized and evaluated for vasomotor effects on rat aorta rings precontracted with phenylephrine [1]. All DBH-containing compounds showed vasodilating effects significantly greater than ranolazine itself [1]. Mechanistically, the vasodilation exhibited two components: an endothelium-dependent component mediated by nitric oxide (NO) release, and a direct effect on vascular smooth muscle [1]. Additionally, the compounds induced release of a prostanoid from the cyclooxygenase pathway in a manner similar to ranolazine, though the vasoconstrictor effect of this prostanoid was masked by the predominant vasodilation [1].

Vasodilation Ranolazine Cardiovascular Nitric oxide

Enantioselective Organocatalysis: (1S,4S)-DBH Delivers Enantioinduction in the Biginelli Reaction

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane·2HBr (1) and its N-methylated derivative (2) were evaluated as chiral organocatalysts for the enantioselective Biginelli reaction between ethyl acetoacetate, representative aromatic aldehydes, and urea [1]. The parent DBH catalyst 1 afforded 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) in good yields with enantiomeric excesses of 18–37% ee, favoring the (S)-enantiomer [1]. The N-substituted derivative (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr (3) achieved improved yields (up to 94%) and higher enantioselectivity (up to 46% ee) at 10 mol% catalyst loading [1]. The rigid chiral environment of the DBH cage is essential for the observed enantioinduction [1].

Asymmetric catalysis Biginelli reaction Organocatalysis DHPM

High-Value Application Scenarios for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Based on Quantitative Differentiation Evidence


Fragment-Based Drug Design Requiring Conformationally Preorganized Diamine Building Blocks

When constructing fragment libraries for targets with well-defined binding pockets, the rigid boat conformation of (1S,4S)-DBH eliminates the conformational uncertainty inherent to piperazine, reducing the entropic penalty upon target engagement [1]. The fixed spatial orientation of the N2 and N5 nitrogens enables predictable vector-based library design. This is particularly valuable for targets such as σ2R/TMEM97, where DBH retains nanomolar affinity (Ki = 10–25 nM) while other bridged and spirocyclic isosteres fail [2].

Lead Optimization for Poorly Soluble Piperazine-Containing Compounds

Replacement of a piperazine ring with (1S,4S)-DBH has been demonstrated to improve aqueous solubility by 20-fold and metabolic stability by 4-fold while maintaining or slightly enhancing target potency (IC50 = 0.15 μM against T. brucei) [1]. This scaffold swap also decreases log D, improving the overall drug-like property profile. Procurement of (1S,4S)-DBH as a building block is warranted when a lead series suffers from solubility-limited absorption or rapid metabolic clearance.

Oncology Programs Seeking Apoptosis-Inducing Agents with Favorable Selectivity Profiles

DBH-dithiocarbamate-nitrostyrene hybrids have demonstrated IC50 values as low as 0.73 μM against cervical cancer cell lines, superior to both the piperazine counterpart and clinical standards cisplatin and paclitaxel [1]. Critically, these compounds induce caspase-3-dependent apoptosis without triggering necrosis, and show no cytotoxicity toward normal human lymphocytes at antiproliferative concentrations [1]. For medicinal chemistry teams targeting cervical or HPV-associated cancers, the DBH scaffold provides a validated starting point for further optimization.

Asymmetric Synthesis and Chiral Ligand Development

The (1S,4S) configuration provides a rigid chiral environment capable of enantioselective catalysis, as demonstrated in the Biginelli reaction yielding DHPMs with up to 46% ee and 94% yield at 10 mol% catalyst loading [1]. The scaffold's two chemically differentiable secondary amines (N2 and N5) allow sequential, chemoselective functionalization, enabling the modular construction of diverse chiral ligands and organocatalysts [2]. This makes (1S,4S)-DBH a cost-effective entry point for developing proprietary asymmetric catalytic systems.

Quote Request

Request a Quote for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.